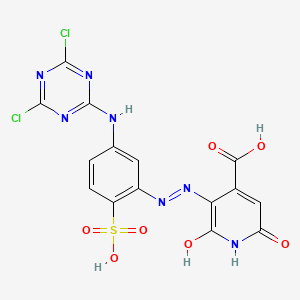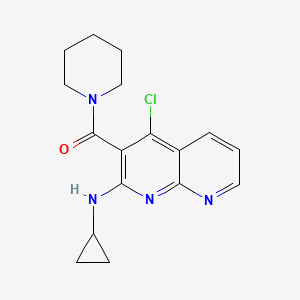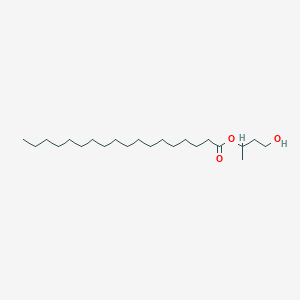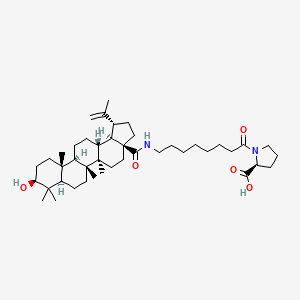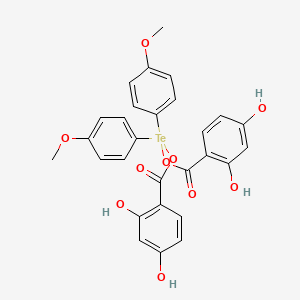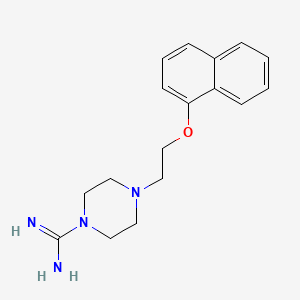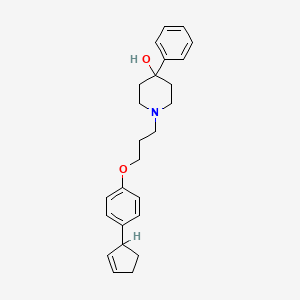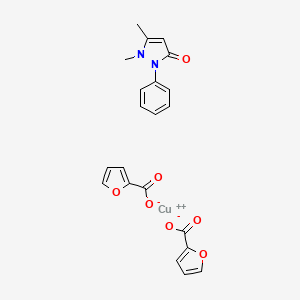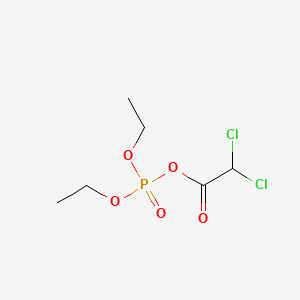
1,6-Dichlorosucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichlorosucrose typically involves the following steps :
Tritylation: Sucrose is first tritylated to block the three primary alcohol groups.
Acetylation: The five secondary alcohol groups are then acetylated as acetates.
Chlorination: The acetylated sucrose is subjected to chlorination to replace the hydroxyl groups with chlorine atoms.
Deprotection: The trityl and acetyl groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dichlorosucrose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield sucrose and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are sucrose and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1,6-Dichlorosucrose has several scientific research applications, including :
Chemistry: Used to study the effects of chlorination on the reactivity of sucrose derivatives.
Biology: Investigated for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use as a sweetener with reduced caloric content.
Industry: Used in the production of non-nutritive sweeteners and other food additives.
Wirkmechanismus
The mechanism of action of 1,6-Dichlorosucrose involves its interaction with taste receptors on the tongue, leading to a sweet taste sensation. The chlorine atoms enhance the sweetness by interacting with specific sites on the taste receptors . Additionally, the compound is resistant to metabolism by invertase, preventing its breakdown in the digestive system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,6,6’-Tetrachlorogalactosucrose: Another chlorinated derivative of sucrose with intense sweetness.
1,6,6’-Trichlorosucrose: A trichlorinated derivative with enhanced sweetness compared to sucrose.
Uniqueness
1,6-Dichlorosucrose is unique due to its specific chlorination pattern, which significantly enhances its sweetness while maintaining resistance to metabolic breakdown.
Eigenschaften
CAS-Nummer |
61854-83-9 |
|---|---|
Molekularformel |
C12H20Cl2O9 |
Molekulargewicht |
379.18 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(16)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
UQXZSKHOYOHVIH-UGDNZRGBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


